
Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride
Vue d'ensemble
Description
Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is a chemical compound with the molecular formula C12H12N2 . It is used in the development of PROTACs (Proteolysis Targeting Chimeras), a type of drug that induces the degradation of specific proteins .
Molecular Structure Analysis
The InChI code for Phenyl(Pyridin-4-Yl)Methanamine is 1S/C12H12N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a molecular weight of 184.24 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Catalytic Applications :
- Gavin W. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and found that they can be used in the catalysis process, particularly in C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Medicinal Chemistry and Photocytotoxicity :
- Uttara Basu et al. (2015) explored Iron(III) complexes of pyridoxal (vitamin B6) Schiff bases and found that these complexes exhibit significant uptake in cancer cells and remarkable photocytotoxicity. The study highlights the potential of these compounds in tumor targeting and cellular uptake (Basu et al., 2015).
- Another study by Uttara Basu et al. (2014) on Iron(III) catecholates demonstrated unprecedented photocytotoxicity in red light and their ability to interact with DNA, highlighting their potential use in medical applications (Basu et al., 2014).
Material Science and Luminescence :
- S. Chaudhuri et al. (2013) synthesized Zinc(II), Iron(II/III), and Ruthenium(II) complexes of o-phenylenediamine derivatives. These complexes showed photoluminescence and were explored for their potential application in material science (Chaudhuri et al., 2013).
Photophysical Properties and Sensor Applications :
- Yufeng Zhang et al. (2019) designed and synthesized a tri-(2-picolyl) amine functionalized triarylborane, which showed distinct fluorogenic responses and potential application for effective detection and discrimination of cyanide and fluoride anions in aqueous solution (Zhang et al., 2019).
- Binbin Hu et al. (2013) synthesized triphenylamine derivatives functionalized with fluorophenyl, methoxyphenyl, and pyridinyl groups, which showed pH-dependent absorptions and emissions, indicating their potential use as pH sensors (Hu et al., 2013).
Mécanisme D'action
Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is used as a semi-flexible linker in PROTACs. The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl(pyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;;/h1-9,12H,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCYKYZUHCXQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
423761-55-1 | |
| Record name | phenyl(pyridin-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



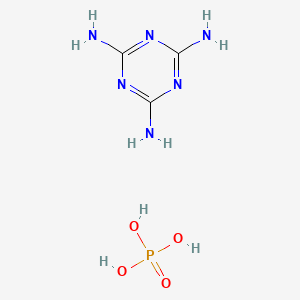
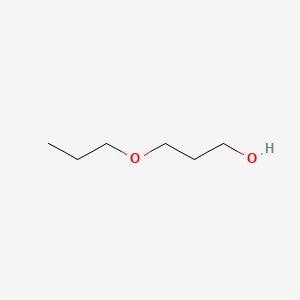
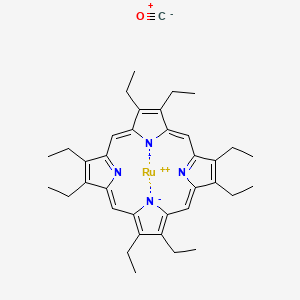
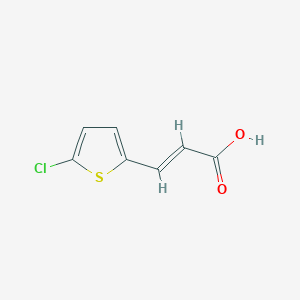

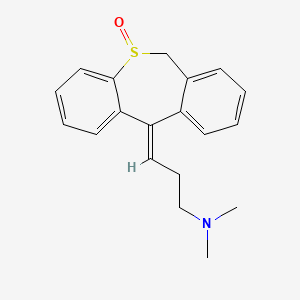
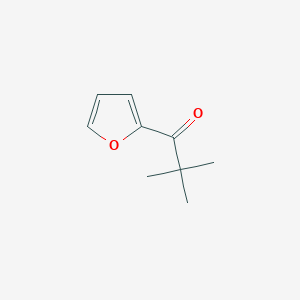

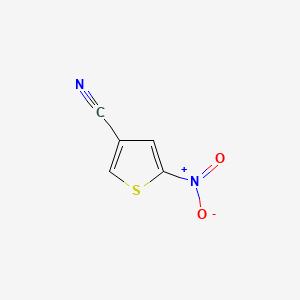

![4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B3425499.png)
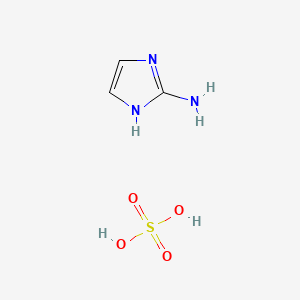
![1-[3-Bromoprop-1-enyl]-4-chlorobenzene](/img/structure/B3425517.png)
